N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-4-methoxybenzamide
Description
N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-4-methoxybenzamide is a highly specialized organic compound with a complex structure. It belongs to the class of heterocyclic compounds known for their wide range of applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-ethyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-3-20-22(16-7-5-4-6-8-16)23-26-15-19-21(30(23)27-20)13-14-29(25(19)32)28-24(31)17-9-11-18(33-2)12-10-17/h4-15H,3H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERDYRQWTPCVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)NC(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes for N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-4-methoxybenzamide involve multi-step organic synthesis. Key steps often include cyclization reactions to form the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, followed by functionalization of the phenyl and benzamide moieties. Typical reaction conditions involve the use of catalysts, high temperatures, and sometimes specialized reagents to achieve the desired product. Industrial production may scale these reactions up, optimizing for yield and purity.
Chemical Reactions Analysis
N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-4-methoxybenzamide can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: : Reductive conditions may reduce certain functional groups, potentially altering its biological activity.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl or benzamide rings. Common reagents include oxidizing agents like hydrogen peroxide or KMnO4, reducing agents such as sodium borohydride, and a variety of electrophiles or nucleophiles for substitution. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-4-methoxybenzamide has significant applications in various fields:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Potential as a lead compound in drug discovery due to its complex structure and possible biological activity.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: : Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-4-methoxybenzamide varies based on its application. In medicinal chemistry, it may interact with molecular targets like enzymes or receptors, modulating their activity. The compound's unique structure allows it to fit into specific binding sites, altering cellular pathways and exerting therapeutic effects. Detailed pathways would require experimental validation.
Comparison with Similar Compounds
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